N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tetrazole ring, a cyclohexyl group, and a fluorobenzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the sequential reactions under controlled temperatures and pressures.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, including antifungal and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and sulfonamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide stands out due to the presence of the fluorobenzenesulfonamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUGCPEFJCHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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